5-Chloro-3-(trifluoromethyl)benzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4ClF3O |
|---|---|
Molecular Weight |
220.57 g/mol |
IUPAC Name |
5-chloro-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H4ClF3O/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H |
InChI Key |
IJFZWSXIVNBVOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CO2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 3 Trifluoromethyl Benzofuran and Derivatives
Strategies for Benzofuran (B130515) Ring Construction
The formation of the benzofuran scaffold is a critical step in the synthesis of the target compound. This can be achieved through various intramolecular and intermolecular reactions that facilitate the creation of the fused furan (B31954) ring onto a benzene (B151609) core.
Intramolecular cyclization is a common and effective strategy for constructing the benzofuran ring system. These methods typically involve the formation of a key C-O bond to close the furan ring.
One prevalent approach is the palladium-catalyzed intramolecular O-arylation of appropriately substituted precursors. For instance, 1-(2-haloaryl)ketones can undergo cyclization to form the benzofuran C7a–O bond. This method has been successfully demonstrated using iron and copper catalysis as well. A one-pot process involving regioselective iron(III)-catalyzed halogenation of an aryl ring, followed by iron- or copper-catalyzed O-arylation, provides a versatile route to various benzofuran analogues acs.org.
Another significant strategy involves the cyclization of α-aryloxycarbonyl compounds . This can be achieved through intramolecular Friedel–Crafts-type condensation, which builds the five-membered furanoid ring. The regiochemical outcome of this reaction is often predictable, especially when one of the ortho positions on the benzene ring is blocked oregonstate.edu.
Acid-catalyzed cyclization of acetals is another powerful tool. Mechanistically, the acetal is first protonated, leading to the formation of an oxonium ion. The phenyl ring then undergoes a nucleophilic attack to form the new C-C bond, followed by elimination to yield the benzofuran structure wuxiapptec.com.
Furthermore, base-promoted intramolecular cyclization of o-bromobenzylketones offers a transition-metal-free pathway to benzofurans. This method demonstrates broad substrate tolerability, affording substituted benzofurans in moderate to good yields researchgate.net. Radical cyclization cascades also present a unique approach for constructing complex benzofuran derivatives nih.gov.
| Intramolecular Cyclization Method | Key Precursor | Catalyst/Reagent | Bond Formed |
| Palladium-catalyzed O-arylation | 1-(2-haloaryl)ketones | Pd, Fe, or Cu catalysts | C7a–O |
| Friedel–Crafts-type condensation | α-aryloxycarbonyl compounds | Acid catalyst | C-C |
| Acid-catalyzed cyclization | Acetals | Acid | C-C |
| Base-promoted cyclization | o-bromobenzylketones | Base (e.g., potassium t-butoxide) | C-O |
| Radical cyclization | 2-iodo aryl allenyl ethers | Single-electron transfer initiator | C-C |
Intermolecular reactions provide an alternative and often convergent approach to benzofuran synthesis. These methods involve the coupling of two different molecules to construct the benzofuran skeleton.
A widely used intermolecular strategy is the Sonogashira coupling of 2-halophenols with terminal alkynes, followed by a transition-metal-catalyzed O-heterocyclization acs.org. This sequence can often be performed in a one-pot process. For example, the coupling of o-iodophenols with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst leads to the formation of 2-substituted benzofurans researchgate.netnih.govacs.org.
Another notable intermolecular approach is the titanium tetrachloride-promoted reaction of phenols with α-haloketones . This one-step process combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration to afford benzofurans with high regioselectivity mdpi.com.
Domino transformations involving the coupling of 1-bromo-2-iodobenzenes with β-keto esters, catalyzed by copper(I) iodide, represent an efficient method that combines intermolecular C-C bond formation with a subsequent intramolecular C-O bond formation to yield 2,3-disubstituted benzofurans organic-chemistry.org.
| Intermolecular Synthesis Method | Reactant 1 | Reactant 2 | Catalyst/Reagent |
| Sonogashira coupling and cyclization | 2-halophenol | Terminal alkyne | Pd and Cu catalysts |
| Friedel–Crafts alkylation and cyclodehydration | Phenol | α-haloketone | Titanium tetrachloride |
| Domino C-C and C-O bond formation | 1-bromo-2-iodobenzene | β-keto ester | Copper(I) iodide |
Regioselective Introduction of the Trifluoromethyl Group
The introduction of the trifluoromethyl (CF3) group at the C-3 position of the benzofuran ring is a crucial step that significantly influences the compound's properties. This can be accomplished either by direct trifluoromethylation of a pre-formed benzofuran precursor or by incorporating a trifluoromethyl-containing building block during the cyclization process.
Direct trifluoromethylation involves the introduction of the CF3 group onto an existing benzofuran or a precursor molecule. Electrophilic trifluoromethylating agents are often employed for this purpose. Reagents such as O-(trifluoromethyl)dibenzofuranium salts have been developed for the trifluoromethylation of various nucleophiles, including aromatic systems academie-sciences.fr.
Another approach involves the use of hypervalent iodine reagents, which have been shown to react with a variety of nucleophiles to introduce the trifluoromethyl group academie-sciences.fr. Oxidative trifluoromethylation using nucleophilic CF3 sources like TMSCF3 in the presence of a silver mediator provides an alternative pathway for introducing the CF3 group onto aromatic and heteroaromatic systems mdpi.com.
| Direct Trifluoromethylation Method | Trifluoromethylating Agent | Substrate Type |
| Electrophilic Trifluoromethylation | O-(trifluoromethyl)dibenzofuranium salts | Aromatic systems |
| Hypervalent Iodine Reagents | Togni's reagents | Heterocycles |
| Oxidative Trifluoromethylation | TMSCF3 with Ag mediator | Phenols, heterocycles |
An alternative and often more regioselective strategy is to use starting materials that already contain the trifluoromethyl group. This "building block" approach ensures the CF3 group is positioned correctly from the outset.
For instance, a concise route to 3-trifluoromethylbenzo[b]furans involves the reaction of phenols with a trifluoromethylketene dithioacetal monoxide in a triflic-anhydride-mediated extended Pummerer annulation acs.org. This method directly installs the trifluoromethyl group at the desired position during the formation of the benzofuran ring.
Copper-catalyzed reactions of salicylaldehyde p-tosylhydrazones with 2-bromo-3,3,3-trifluoropropene have been developed for the synthesis of 2-trifluoroethyl-substituted benzofurans researchgate.net. While this introduces a trifluoroethyl group, similar strategies can be envisioned for the direct incorporation of a trifluoromethyl group.
Positional Introduction of Halogens, with Emphasis on Chlorination at C-5 Position
The final key structural feature of 5-Chloro-3-(trifluoromethyl)benzofuran is the chlorine atom at the C-5 position. The introduction of this halogen can be achieved through various electrophilic halogenation reactions on the benzofuran ring or a suitable precursor.
Regioselective halogenation of benzofurans can be challenging due to the presence of multiple reactive sites. However, the electronic properties of the substituents already present on the ring can direct the incoming electrophile. For the synthesis of 5-chloro-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran, the starting material, 5-chloro-3-(4-fluorophenylsulfanyl)-2,7-dimethyl-1-benzofuran, was prepared according to a literature method, indicating that the chlorine was likely introduced at an earlier stage of the synthesis, possibly on the phenolic precursor before the benzofuran ring formation nih.gov.
Direct C-H functionalization of benzofurans is an emerging area that could provide routes to halogenated derivatives. While various C-H functionalizations such as alkylations and arylations have been reported, direct and regioselective halogenation at the C-5 position would depend on the specific directing groups and reaction conditions hw.ac.uk. Iron(III)-catalyzed halogenation of aryl ketones has been shown to be a regioselective process that can be incorporated into a one-pot synthesis of substituted benzofurans, offering a potential route for the introduction of chlorine at a specific position on the benzene ring prior to cyclization acs.org.
Catalytic Approaches in Benzofuran Synthesis
Catalysis is central to modern organic synthesis, providing efficient pathways to complex molecules like benzofurans. Both transition-metal-catalyzed reactions and metal-free alternatives have been extensively developed for the construction of the benzofuran ring.
Transition metals are widely employed to catalyze the formation of the benzofuran nucleus through various intramolecular and intermolecular bond-forming processes. acs.org These catalysts offer high efficiency and functional group tolerance, making them invaluable tools for synthesizing substituted benzofurans.
Palladium (Pd): Palladium catalysts are highly effective for benzofuran synthesis, often used in cross-coupling and cyclization reactions. nih.gov A common strategy involves the intramolecular cyclization of o-alkynylphenols. nih.gov For instance, a palladium-catalyzed tandem Heck reaction followed by an oxidative cyclization sequence has been developed from 2-hydroxystyrenes and iodobenzenes. nih.gov Another approach is the one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and sodium sulfinates via a palladium-catalyzed desulfinative addition and intramolecular annulation. nih.gov Palladium nanoparticles have also been utilized in one-pot syntheses involving Sonogashira cross-coupling reactions. organic-chemistry.org
Copper (Cu): Copper catalysts are frequently used for C-O bond formation in benzofuran synthesis. nih.gov One notable method is the copper-catalyzed domino cyclization of 2-(2,2-dibromovinyl)-phenols. nih.gov Copper iodide (CuI) has been used to promote the hydration and annulation of 2-fluorophenylacetylene derivatives and in the coupling of 1-bromo-2-iodobenzenes with β-keto esters to yield 2,3-disubstituted benzofurans. nih.govorganic-chemistry.org One-pot syntheses often employ copper catalysts, such as the reaction between o-hydroxy aldehydes, amines, and alkynes using copper iodide in a deep eutectic solvent. nih.govacs.org
Rhodium (Rh): Rhodium catalysts have enabled novel transformations for benzofuran synthesis. acs.org A rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazole-tethered cyclohexadienones provides a route to benzofurans. nih.gov Relay rhodium catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov Furthermore, rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides has been developed to access 2,3-dihydrobenzofurans. rsc.org
Iron (Fe): Iron catalysis offers a cost-effective and environmentally friendly alternative. Iron(III)-catalyzed halogenation followed by a metal-mediated O-arylation has been used in a one-pot approach for highly substituted benzofurans. nih.gov FeCl₃ has also been shown to mediate the intramolecular cyclization of electron-rich aryl ketones through direct oxidative aromatic C–O bond formation. nih.gov
| Catalyst System | Starting Materials | Product Type | Reference |
| Pd2(dba)3 / IPr | o-Bromobenzyl phenylketone | 2-Arylbenzofuran | nih.gov |
| CuI / KOH | 2-Fluorophenylacetylene derivatives | Benzofuran | nih.gov |
| Rh(II) catalyst | N-sulfonyl-1,2,3-triazole-tethered cyclohexadienones | Benzofuran | nih.gov |
| FeCl3 | Electron-rich-aryl ketones | Substituted benzofuran | nih.gov |
| (PPh3)PdCl2 / CuI | Iodophenols and terminal alkynes | 2,3-Disubstituted benzofuran | nih.gov |
To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes have been developed. These methods often rely on the use of alternative reagents or reaction conditions to facilitate cyclization.
One prominent metal-free approach involves the use of hypervalent iodine reagents. organic-chemistry.org For example, the cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans can be mediated by stoichiometric (diacetoxyiodo)benzene or catalyzed by 10 mol% of the same reagent in the presence of m-chloroperbenzoic acid. nih.govorganic-chemistry.org
Base-catalyzed methods also provide a metal-free pathway. The condensation of o-hydroxyphenones with 1,1-dichloroethylene, catalyzed by a base, generates chloromethide benzofuran intermediates that rearrange to benzofuran carbaldehydes under mild acidic conditions. nih.gov Another strategy involves the reaction of benzothiophene S-oxides with phenols, proceeding through an interrupted Pummerer reaction and a nih.govnih.gov sigmatropic rearrangement to form C3-arylated benzofurans without a transition metal catalyst. acs.org
| Reagent/Condition | Starting Materials | Key Transformation | Reference |
| (Diacetoxyiodo)benzene [PhI(OAc)2] | 2-Hydroxystilbenes | Oxidative cyclization | nih.govorganic-chemistry.org |
| Base / Mild Acid | o-Hydroxyphenones and 1,1-dichloroethylene | Condensation and rearrangement | nih.gov |
| Trifluoroacetic acid anhydride (TFAA) | Benzothiophene S-oxides and phenols | Interrupted Pummerer/ nih.govnih.gov sigmatropic rearrangement | acs.org |
Advanced Synthetic Techniques
Advanced synthetic techniques aim to streamline the synthesis of complex molecules by increasing step economy, reducing waste, and enabling the construction of highly substituted frameworks that are otherwise difficult to access.
One-pot syntheses combine multiple reaction steps into a single operation without isolating intermediates, thereby enhancing efficiency and reducing waste. nih.gov Several one-pot methods for benzofuran synthesis have been reported.
For example, a copper-catalyzed one-pot reaction of o-hydroxy aldehydes, amines, and alkynes in an eco-friendly deep eutectic solvent affords amino-substituted benzofurans. nih.govacs.org Another efficient one-pot strategy involves the reaction of substituted amines, salicylaldehydes, and calcium carbide, using copper bromide as a catalyst. nih.gov Iron catalysis has been employed in a one-pot process involving regioselective halogenation followed by a copper-mediated C-O cyclization to produce highly substituted benzofurans from simple ketones. nih.gov A transition-metal-free one-pot protocol has also been developed for synthesizing benzofuran- and benzo[b]thiophene-3-amines at room temperature. nih.gov
Domino, or cascade, reactions involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. This approach allows for the rapid construction of complex molecular architectures.
A palladium-catalyzed domino cyclization/coupling protocol has been used for the synthesis of benzofuran natural products. nih.gov Similarly, a domino hydration/annulation of 2-fluorophenylacetylene derivatives promoted by copper iodide leads to benzofuran derivatives. nih.gov A Lewis acid-catalyzed domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds, promoted by boron trifluoride diethyl etherate, proceeds through propargylation, intramolecular cyclization, isomerization, and benzannulation to yield benzofuran derivatives. nih.gov More recently, a palladium-catalyzed domino cyclization/cycloisomerization of alkyne-tethered carbamoyl chlorides with (E)-β-chloroenones has been reported for synthesizing furan-containing benzofurans. acs.org
The synthesis of highly substituted benzofurans can be challenging using conventional methods. An unusual approach involves substituent migration during the reaction sequence. A novel method for preparing highly substituted benzo[b]furans from 2,6-disubstituted phenols and alkynyl sulfoxides has been developed. rsc.orgrsc.org This reaction proceeds via a charge-accelerated nih.govnih.gov-sigmatropic rearrangement, which is followed by the migration of a substituent on the aromatic ring. rsc.orgrsc.orgelsevierpure.com This unique mechanism, facilitated by trifluoroacetic acid anhydride (TFAA), allows for the synthesis of multi-aryl-substituted and even fully substituted benzofurans that are difficult to prepare otherwise. rsc.orgresearchgate.net
| Technique | Key Feature | Example Starting Materials | Catalyst/Reagent | Reference |
| One-Pot Synthesis | Multiple steps in a single flask | o-Hydroxy aldehydes, amines, alkynes | Copper iodide | nih.govacs.org |
| Domino Cyclization | Sequential intramolecular reactions | 2,4-Diyn-1-ols, dicarbonyl compounds | Boron trifluoride diethyl etherate | nih.gov |
| Substituent Migration | Rearrangement of a substituent | 2,6-Disubstituted phenols, alkynyl sulfoxides | Trifluoroacetic acid anhydride | rsc.orgrsc.org |
Derivatization and Structural Diversity of 5 Chloro 3 Trifluoromethyl Benzofuran Analogues
Modifications at Benzofuran (B130515) Ring Positions (C-2, C-3, C-5, C-6, C-7) for Structural Diversification
The 5-Chloro-3-(trifluoromethyl)benzofuran core offers several positions on its bicyclic ring system for chemical modification, allowing for systematic structural diversification. The reactivity of each position is influenced by the electronic effects of the chloro and trifluoromethyl substituents, as well as the inherent reactivity of the benzofuran ring.
The C-2 position is particularly amenable to functionalization. Due to the electron-withdrawing nature of the adjacent trifluoromethyl group at C-3, the hydrogen atom at C-2 is acidic and can be removed by a strong base to generate a nucleophilic species. This allows for the introduction of various electrophiles. For instance, C-2 lithiation followed by quenching with an electrophile can lead to the introduction of alkyl, acyl, or carboxyl groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are also powerful tools for forging new carbon-carbon bonds at this position, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.
The C-3 position is already substituted with a trifluoromethyl group, which is generally stable under many reaction conditions. However, transformations involving this group could be envisaged under specific, often harsh, conditions, though this is a less common strategy for diversification.
The C-5 position , bearing a chloro substituent, is a prime site for nucleophilic aromatic substitution (SNAr) reactions, particularly if activated by strongly electron-withdrawing groups on the ring. More commonly, the chloro group serves as a handle for transition metal-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination can be employed to introduce a wide range of nitrogen-based nucleophiles, leading to the synthesis of aminobenzofuran derivatives. Similarly, Suzuki and Stille couplings can be used to replace the chlorine atom with various aryl, heteroaryl, or vinyl groups.
Table 1: Potential Modifications at Various Positions of the this compound Ring
| Ring Position | Type of Reaction | Potential Functional Groups Introduced |
| C-2 | C-H activation/Lithiation | Alkyl, Acyl, Carboxyl, Aryl, Heteroaryl |
| Palladium-catalyzed cross-coupling | Aryl, Heteroaryl, Alkynyl, Vinyl | |
| C-5 | Nucleophilic Aromatic Substitution | Amino, Alkoxy, Thiol |
| Palladium-catalyzed cross-coupling | Aryl, Heteroaryl, Vinyl, Amino | |
| C-6 | Electrophilic Aromatic Substitution | Nitro, Halogen, Sulfonic acid, Acyl |
| C-7 | Electrophilic Aromatic Substitution | Nitro, Halogen, Sulfonic acid, Acyl |
Incorporation of Diverse Functional Groups and Moieties for Expanded Chemical Space
Building upon the foundational modifications of the benzofuran ring, the incorporation of a wide array of functional groups and chemical moieties can significantly expand the chemical space of this compound analogues. This strategy is crucial for fine-tuning the electronic, steric, and pharmacokinetic properties of the resulting molecules.
At the C-2 position , the introduction of carboxylic acid derivatives, such as amides and esters, is a common strategy. These functional groups can participate in hydrogen bonding and can be further modified. For example, a C-2 carboxylic acid can be coupled with various amines to generate a library of amides with diverse substituents.
At the C-5 position , the replacement of the chloro group via cross-coupling reactions opens up a vast chemical space. The introduction of substituted aryl and heteroaryl rings can modulate the lipophilicity and electronic properties of the molecule. Furthermore, the installation of amino groups through Buchwald-Hartwig amination allows for the subsequent introduction of a variety of substituents on the nitrogen atom.
The functional groups introduced at the C-6 and C-7 positions through electrophilic substitution can also be further elaborated. For instance, a nitro group can be reduced to an amino group, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations. A halogen introduced at these positions can serve as a handle for subsequent cross-coupling reactions.
Table 2: Examples of Incorporated Functional Groups and Moieties
| Functional Group/Moiety | Position of Incorporation | Synthetic Strategy |
| Carboxamide | C-2 | Lithiation followed by carboxylation and amide coupling |
| Substituted Phenyl | C-2, C-5 | Suzuki or Stille cross-coupling |
| Amino (primary, secondary, tertiary) | C-5 | Buchwald-Hartwig amination |
| Alkynyl | C-2 | Sonogashira cross-coupling |
| Nitro | C-6, C-7 | Electrophilic Nitration |
| Hydroxymethyl | C-2 | Lithiation followed by reaction with formaldehyde |
Hybrid Scaffold Synthesis Involving Benzofuran and Other Heterocyclic Systems (e.g., Triazole, Pyrazole (B372694), Oxadiazole, Quinazoline)
The synthesis of hybrid molecules that combine the this compound scaffold with other heterocyclic systems is a powerful strategy for creating novel chemical entities with potentially enhanced biological activities or material properties. This approach, often referred to as molecular hybridization, aims to integrate the pharmacophoric features of different heterocyclic rings into a single molecule.
Triazole Hybrids: 1,2,3-Triazoles are often incorporated into molecules using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. To synthesize a triazole hybrid of this compound, one of the coupling partners would need to be a derivative of the benzofuran bearing either an azide (B81097) or an alkyne functionality. For example, an alkyne could be introduced at the C-2 or C-5 position of the benzofuran via a Sonogashira coupling. This alkynyl-benzofuran could then be reacted with a variety of organic azides to generate a library of 1,2,3-triazole-linked hybrids.
Pyrazole Hybrids: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. To create a benzofuran-pyrazole hybrid, a 1,3-dicarbonyl moiety could be installed on the benzofuran scaffold, for instance at the C-2 position. Subsequent reaction with hydrazine or a substituted hydrazine would then lead to the formation of the pyrazole ring.
Oxadiazole Hybrids: 1,3,4-Oxadiazoles are commonly synthesized from the cyclization of diacylhydrazines. A carboxylic acid derivative of this compound, for example at the C-2 position, could be converted to the corresponding hydrazide. Acylation of this hydrazide with a second carboxylic acid derivative, followed by dehydrative cyclization (e.g., using POCl₃ or TsCl), would yield the 1,3,4-oxadiazole (B1194373) hybrid.
Quinazoline (B50416) Hybrids: The synthesis of quinazoline-benzofuran hybrids could be achieved through various established methods for quinazoline ring formation. For instance, a 2-aminobenzofuran derivative could be condensed with a suitable carbonyl compound or its equivalent to construct the quinazoline ring. Alternatively, a pre-functionalized quinazoline could be coupled to the benzofuran scaffold using palladium-catalyzed cross-coupling reactions.
Table 3: Strategies for Hybrid Scaffold Synthesis
| Heterocyclic System | Key Intermediate on Benzofuran | Synthetic Approach |
| Triazole | Alkynyl or Azido-benzofuran | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Pyrazole | Benzofuran with a 1,3-dicarbonyl moiety | Condensation with hydrazine |
| Oxadiazole | Benzofuran-carbohydrazide | Acylation followed by cyclodehydration |
| Quinazoline | Aminobenzofuran or Halobenzofuran | Condensation or Palladium-catalyzed cross-coupling |
Structure Activity Relationship Sar Studies of 5 Chloro 3 Trifluoromethyl Benzofuran Analogues
Positional Impact of Substituents on Structural Requirements for Interactions
The placement of substituents on the benzofuran (B130515) core is a critical determinant of the biological activity of its derivatives. nih.gov Research has shown that introducing various functional groups at different positions can significantly modulate the potency and efficacy of these compounds. The specific location of a substituent can influence the molecule's ability to fit into a binding pocket and form key interactions, such as hydrogen bonds or hydrophobic interactions, with a biological target. nih.govnih.gov
The strategic placement of substituents can also impact the molecule's physicochemical properties, such as lipophilicity and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, understanding the positional impact of substituents is fundamental to designing more effective and drug-like 5-Chloro-3-(trifluoromethyl)benzofuran analogues.
Influence of Halogenation (e.g., Chlorine at C-5) and Trifluoromethylation at C-3 on Structural Efficacy
The presence of a chlorine atom at the C-5 position and a trifluoromethyl group at the C-3 position are defining features of this compound that significantly contribute to its biological activity. nih.govmdpi.com Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to enhance the potency of a compound. The chlorine atom at C-5 can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms in a binding site, thereby increasing the binding affinity of the molecule. nih.gov This substituent can also increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes.
The trifluoromethyl (-CF3) group at the C-3 position also plays a pivotal role in the molecule's activity. mdpi.com The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the benzofuran ring system. mdpi.com This can influence the molecule's reactivity and its ability to interact with biological targets. Furthermore, the trifluoromethyl group can enhance the metabolic stability of the compound by blocking potential sites of metabolism, leading to a longer duration of action. mdpi.com The steric bulk of the -CF3 group can also contribute to a more favorable binding conformation.
The combination of these two substituents, the chloro group at C-5 and the trifluoromethyl group at C-3, creates a unique electronic and steric profile that is often associated with enhanced biological efficacy.
Analysis of Electronic and Steric Effects of Substituents on Molecular Interactions
The biological activity of this compound analogues is governed by a complex interplay of electronic and steric effects of their substituents. mdpi.com The electronic effects refer to the way substituents influence the distribution of electrons within the molecule, which can be either electron-donating or electron-withdrawing. The trifluoromethyl group at C-3, for example, is a strong electron-withdrawing group, which can create a partial positive charge on the benzofuran ring and influence its interactions with polar residues in a binding pocket. mdpi.com Conversely, electron-donating groups could have the opposite effect.
Quantitative structure-activity relationship (QSAR) studies are often employed to dissect these effects. By correlating the biological activity of a series of analogues with their physicochemical properties (such as Hammett constants for electronic effects and Taft parameters for steric effects), researchers can build predictive models to guide the design of new, more potent compounds.
Conformational Analysis and Molecular Flexibility in Structure-Activity Relationships
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound analogues helps to understand their preferred shapes and how these shapes might change upon binding to a receptor. The benzofuran ring system itself is relatively rigid and planar. nih.govnih.gov
Molecular modeling and techniques such as X-ray crystallography and NMR spectroscopy are valuable tools for studying the conformation and flexibility of these molecules. nih.govnih.gov Understanding the conformational preferences of active analogues can provide a template for designing new compounds with a higher probability of adopting the bioactive conformation, thus improving their potency and selectivity.
Data Tables
Table 1: Impact of C-5 and C-3 Substituents on Biological Activity (Illustrative)
| Compound ID | C-5 Substituent | C-3 Substituent | Relative Activity |
| 1 | Cl | CF3 | +++ |
| 2 | H | CF3 | ++ |
| 3 | Cl | H | + |
| 4 | Br | CF3 | +++ |
| 5 | Cl | CH3 | + |
This table provides an illustrative example of how changes at the C-5 and C-3 positions could affect the biological activity of benzofuran analogues. The relative activity is a qualitative measure.
Table 2: Physicochemical Properties of Substituents (Illustrative)
| Substituent | Electronic Effect | Steric Effect | Lipophilicity (logP contribution) |
| -Cl | Electron-withdrawing | Moderate | +0.71 |
| -CF3 | Strongly Electron-withdrawing | Bulky | +0.88 |
| -H | Neutral | Small | 0.00 |
| -Br | Electron-withdrawing | Moderate | +0.86 |
| -CH3 | Electron-donating | Moderate | +0.56 |
This table illustrates some of the key physicochemical properties of the substituents discussed, which are critical for understanding their impact on molecular interactions.
Computational Chemistry and in Silico Approaches for 5 Chloro 3 Trifluoromethyl Benzofuran Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 5-Chloro-3-(trifluoromethyl)benzofuran, this technique is instrumental in understanding how it interacts with various biological targets at the atomic level. The process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the stability of the resulting complex using a scoring function. The lowest binding energy score typically corresponds to the most stable and likely binding conformation. africanjournalofbiomedicalresearch.com
Molecular docking simulations for benzofuran (B130515) derivatives consistently reveal specific binding modes within the active sites of target proteins. The planar benzofuran ring often serves as an anchor, positioning the molecule within the binding pocket. For this compound, the chlorine atom at the 5-position and the trifluoromethyl group at the 3-position are critical for determining its orientation. Docking studies on similar benzofuran scaffolds show that these substituents dictate the molecule's fit, ensuring optimal interaction with key amino acid residues. nih.govnih.gov The orientation is typically governed by the need to place hydrophobic groups in corresponding pockets while positioning potential hydrogen bond acceptors and donors advantageously.
The predicted binding affinity of this compound is a result of a combination of intermolecular forces. Computational analyses of related structures provide a clear picture of the likely interactions:
Hydrophobic Contacts: The benzofuran core, along with the trifluoromethyl (-CF3) group, contributes significantly to hydrophobic interactions with nonpolar amino acid residues within the target's binding site. The -CF3 group is a strong hydrophobic contributor.
Hydrogen Bonding: While the core structure of this compound is not a strong hydrogen bond donor, the furan (B31954) oxygen can act as a hydrogen bond acceptor. Docking studies on analogous benzofurans frequently show the furan oxygen forming hydrogen bonds with residues such as glutamic acid or aspartic acid in enzyme active sites. nih.gov
π-Stacking and π-π Interactions: The aromatic benzene (B151609) ring of the benzofuran scaffold is capable of forming π-π stacking or T-shaped interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. nih.gov These interactions are crucial for stabilizing the ligand within the active site.
Halogen Bonding: The chlorine atom at the 5-position can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site on the protein, such as a carbonyl oxygen. This specific interaction can enhance binding affinity and selectivity.
The benzofuran scaffold has been investigated as a privileged structure for its ability to interact with a wide range of biological targets. Molecular docking has been employed to explore the potential of derivatives, including those with halogen and trifluoromethyl substitutions, against several key enzymes and receptors.
Cyclooxygenase-2 (COX-2): Benzofuran derivatives have been studied as COX-2 inhibitors. Docking simulations indicate that the benzofuran scaffold can fit into the hydrophobic channel of the COX-2 active site. Key interactions often involve hydrogen bonding with residues like Ser-516 and hydrophobic interactions with Tyr-361. nih.gov The chloro and trifluoromethyl groups on this compound would be expected to enhance hydrophobic interactions within this channel. researchgate.netplos.org
α-Glucosidase: Several studies have shown that benzofuran-containing hybrids are potent α-glucosidase inhibitors. tandfonline.comtandfonline.com Docking analyses reveal that these molecules bind within the active site, forming crucial hydrogen bonds with amino acids such as Glu 276 and Asp 214, as well as hydrophobic interactions with residues like Phe 177. nih.govresearchgate.net
p38α MAP kinase and EGFR: The benzofuran scaffold is a key component in inhibitors of protein kinases like p38α MAP kinase and Epidermal Growth Factor Receptor (EGFR). nih.gov Docking studies show that these inhibitors typically bind to the ATP-binding site of the kinase domain. The benzofuran ring often forms interactions with the hinge region, a critical component for kinase inhibition.
PI3K and VEGFR2: Benzofuran derivatives have been designed as dual inhibitors of Phosphatoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearch-nexus.net Computational studies show these compounds interacting with key residues, such as Val851 in the PI3K active site, which is essential for inhibitory activity. nih.govresearchgate.net For VEGFR-2, interactions within the ATP-binding pocket are critical for blocking the signaling pathway. nih.gov
Acetylcholinesterase (AChE): As potential treatments for Alzheimer's disease, benzofuran derivatives have been evaluated as AChE inhibitors. nih.govmdpi.com Molecular docking results indicate that the benzofuran moiety can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, often through π-π stacking with tryptophan residues. nih.govnih.govmdpi.com
CLC-K channels: While benzofuran derivatives are known to be inhibitors of CLC-K chloride channels, detailed molecular docking studies for this specific target are not widely reported, representing an area for future investigation.
Branched-chain aminotransferase (BCATc): There is currently a lack of specific research on the interaction between benzofuran scaffolds and BCATc, indicating another potential avenue for future computational exploration.
The following table summarizes the key interacting residues for various targets as identified in docking studies of benzofuran derivatives.
| Target Enzyme/Receptor | Key Interacting Amino Acid Residues | Type of Interaction |
| α-Glucosidase | Glu 276, Asp 214, Phe 177 | Hydrogen Bonding, Hydrophobic |
| COX-2 | Tyr-361, Ser-516 | Hydrophobic, Hydrogen Bonding |
| PI3K | Val851 | Hydrogen Bonding, Hydrophobic |
| Acetylcholinesterase | Trp84, Trp279 | π-π Stacking |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds.
Two-dimensional QSAR models correlate biological activity with 2D structural descriptors, such as physicochemical properties (e.g., hydrophobicity, molar refractivity) and topological indices. For benzofuran derivatives, 2D-QSAR models have been successfully developed. For instance, a study on benzofuran-based vasodilators yielded a statistically significant model that could predict the vasodilation activity based on a set of calculated descriptors. mdpi.com Such models can be used to screen virtual libraries of compounds like this compound to predict their potential activity and prioritize them for synthesis and further testing.
Three-dimensional QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. These methods generate contour maps that visualize the regions where certain properties (steric bulk, electrostatic charge, hydrophobicity) are favorable or unfavorable for activity.
Studies on benzofuran and related scaffolds have utilized 3D-QSAR to elucidate the structural requirements for activity. nih.govnih.gov For example, a 3D-QSAR study on benzopyran inhibitors of COX-2 highlighted the importance of steric and hydrophobic features in governing biological activity. nih.gov
For this compound, a 3D-QSAR model would likely show:
Sterically Favorable Regions: A contour map might indicate that bulky groups are preferred in certain areas, which could be occupied by the trifluoromethyl group.
Hydrophobically Favorable Regions: The trifluoromethyl group and the benzofuran ring itself would be expected to align with regions where hydrophobicity enhances activity.
Electron-Withdrawing Favorable Regions: The electronegative chlorine and trifluoromethyl groups would align with regions where electron-withdrawing character is beneficial for binding.
These 3D-QSAR models provide a powerful visual guide for designing more potent analogs of this compound by modifying its structure to better match the favorable regions identified in the model. mdpi.com
Pharmacophore Modeling and Virtual Screening Applications for Compound Identification
Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com This model serves as a 3D query for searching large compound databases, a process known as virtual screening, to identify novel molecules that are likely to exhibit similar biological activity. researchgate.netfrontiersin.org
For the benzofuran scaffold, which is present in numerous biologically active compounds, pharmacophore-based approaches have been successfully employed to identify potential inhibitors for various therapeutic targets. nih.govtaylorandfrancis.comacs.org For instance, studies on benzofuran-1,2,3-triazole hybrids have used pharmacophore models to screen libraries for potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer treatment. nih.govnih.gov These models typically define key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are crucial for binding to the receptor's active site. nih.gov
In the context of this compound, a pharmacophore model could be developed based on known active compounds targeting a particular protein. This model would incorporate the spatial constraints and electronic properties conferred by the chloro and trifluoromethyl substituents. Virtual screening of chemical libraries using this pharmacophore model could then identify diverse compounds that share the essential interaction features, leading to the discovery of new lead candidates for further development.
A typical workflow for such a study is outlined in the table below.
| Step | Description | Objective |
| 1. Dataset Generation | A set of known active and inactive molecules for a specific biological target is compiled. | To train and validate the pharmacophore model. |
| 2. Feature Identification | Common chemical features (e.g., H-bond donors/acceptors, aromatic rings) essential for activity are identified from the active compounds. | To build the 3D pharmacophore query. |
| 3. Model Generation & Validation | A 3D pharmacophore model is generated and validated for its ability to distinguish active from inactive compounds. nih.gov | To ensure the model is predictive and robust. |
| 4. Virtual Screening | The validated model is used as a filter to search large chemical databases (e.g., ZINC, ChemSpace) for molecules that match the pharmacophore. frontiersin.org | To identify novel "hit" compounds with potential biological activity. |
| 5. Hit Filtering & Prioritization | The identified hits are further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and prioritized for further computational or experimental testing. nih.gov | To select the most promising candidates for synthesis and biological evaluation. |
Advanced Quantum Chemical Calculations for Electronic Structure Insights
Quantum chemical calculations offer a detailed understanding of the electronic structure of a molecule, which governs its geometry, stability, and reactivity. These methods are invaluable for characterizing novel compounds like this compound.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. chemrxiv.org It provides a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. mdpi.com DFT calculations are routinely used to determine the ground-state properties of molecules, including their optimized geometry (bond lengths and angles), vibrational frequencies, and total energies. researchgate.net
For benzofuran derivatives, DFT studies, often using functionals like B3LYP, have been employed to calculate optimized geometric parameters. aip.orgphyschemres.org These calculations help elucidate the influence of different substituents on the core benzofuran structure. For this compound, DFT would be used to predict its most stable three-dimensional conformation and to understand how the electron-withdrawing chlorine and trifluoromethyl groups affect the planarity and bond characteristics of the benzofuran ring system.
Below is a table showing representative optimized geometric parameters for a substituted benzofuran scaffold, as would be calculated using DFT.
| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |
| Bond Length | C2-C3 | 1.37 | Bond Angle | C7a-O1-C2 | 106.5 |
| Bond Length | O1-C2 | 1.36 | Bond Angle | O1-C2-C3 | 110.8 |
| Bond Length | C3-C3a | 1.44 | Bond Angle | C2-C3-C3a | 106.7 |
| Bond Length | C3a-C4 | 1.40 | Bond Angle | C4-C5-C6 | 120.1 |
Note: These values are illustrative for a benzofuran system and would be specifically calculated for this compound in a dedicated study.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. pku.edu.cnwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net The introduction of a trifluoromethyl group, a strong electron-withdrawing substituent, is known to modulate the FMO energy levels significantly. researchgate.net FMO analysis of this compound would precisely quantify these effects, helping to predict its behavior in chemical reactions.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.52 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.33 |
Note: These values are representative and serve to illustrate the output of an FMO analysis.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comchemrxiv.org It is an invaluable tool for understanding charge distribution and predicting how a molecule will interact with other species. researchgate.net The MEP map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential. wolfram.com
For this compound, an MEP map would reveal the electron-rich areas, likely around the furan oxygen and the benzene ring, and the electron-poor regions influenced by the electronegative chlorine and trifluoromethyl groups. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to molecular recognition and binding at a receptor site.
While FMO theory and MEP maps provide a general picture of reactivity, the Fukui function offers a more quantitative, atom-specific prediction of local reactivity. semanticscholar.orgresearchgate.net It identifies which atoms within a molecule are most likely to be the sites of electrophilic, nucleophilic, or radical attack. nih.gov The condensed Fukui function assigns a numerical index to each atom for each type of attack, allowing for a precise ranking of reactive sites. researchgate.net
This analysis is particularly useful for complex molecules where multiple potential reaction sites exist. For this compound, Fukui function analysis would pinpoint the specific carbon or other atoms on the benzofuran ring most susceptible to attack, providing detailed guidance for synthetic chemists looking to perform further functionalization of the molecule. physchemres.org
| Atom Site | Fukui Index (f+) (for Nucleophilic Attack) | Fukui Index (f-) (for Electrophilic Attack) |
| C2 | 0.085 | 0.150 |
| C3 | 0.195 | 0.050 |
| C4 | 0.045 | 0.095 |
| C5 | 0.110 | 0.030 |
| C6 | 0.035 | 0.115 |
| C7 | 0.025 | 0.080 |
Note: The table provides a hypothetical example of condensed Fukui function values for the carbon atoms of a substituted benzofuran ring to illustrate local reactivity prediction.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, offering insights that are not available from static models. nih.gov In drug discovery research, MD simulations are frequently used to investigate the stability of a ligand-protein complex, explore the conformational flexibility of a molecule, and calculate binding free energies. nih.gov
If a potential protein target for this compound is identified through virtual screening, MD simulations can be performed to model its binding dynamics within the protein's active site. mdpi.com The simulation would track the movements and interactions of the ligand and protein atoms over a period of nanoseconds or longer. Analysis of the simulation trajectory can confirm whether the binding pose predicted by molecular docking is stable, identify key amino acid residues involved in the interaction, and reveal any conformational changes in the protein or ligand upon binding. nih.govnih.gov This detailed understanding of the binding mechanism is critical for optimizing the lead compound to improve its affinity and specificity.
In Silico Drug-Likeness and Lead-Likeness Assessment
The drug-likeness of a molecule is a qualitative concept used to predict its potential to be an orally active drug in humans. This assessment is based on the observation that the majority of orally administered drugs possess certain physicochemical properties that fall within a specific range. Similarly, lead-likeness criteria are employed to identify compounds that are suitable starting points for medicinal chemistry optimization programs. For this compound, these properties have been computationally predicted and are summarized in the following tables.
Drug-Likeness Profile
A primary tool for evaluating drug-likeness is Lipinski's Rule of Five. This rule stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound
| Property | Predicted Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight | 234.59 g/mol | < 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | 3.89 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |
| Number of Violations | 0 | ≤ 1 | Pass |
The data presented in Table 1 indicates that this compound fully complies with Lipinski's Rule of Five, with zero violations. Its molecular weight and lipophilicity are well within the desired ranges, and it possesses a minimal number of hydrogen bond acceptors and no hydrogen bond donors. This profile suggests that the compound has a favorable theoretical foundation for good oral bioavailability.
Another important parameter in assessing drug-likeness is Veber's Rule, which considers the number of rotatable bonds and the topological polar surface area (TPSA). A compound is predicted to have good oral bioavailability if it has 10 or fewer rotatable bonds and a TPSA of 140 Ų or less.
Table 2: Veber's Rule Analysis for this compound
| Property | Predicted Value | Veber's Rule | Compliance |
| Number of Rotatable Bonds | 1 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 13.14 Ų | ≤ 140 Ų | Yes |
| Number of Violations | 0 | ≤ 1 | Pass |
As shown in Table 2, this compound also satisfies Veber's Rule, with a low number of rotatable bonds and a small TPSA. This further strengthens the prediction of its potential for good oral absorption.
Lead-Likeness Profile
Lead-like compounds are typically smaller and less lipophilic than drug-like compounds, providing a better starting point for optimization as they have more room for chemical modification without violating drug-likeness rules. The "Rule of Three" is a common guideline for identifying lead-like molecules.
Table 3: Lead-Likeness Assessment (Rule of Three) for this compound
| Property | Predicted Value | Rule of Three | Compliance |
| Molecular Weight | 234.59 g/mol | ≤ 300 g/mol | Yes |
| LogP | 3.89 | ≤ 3 | No |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 1 | ≤ 3 | Yes |
| Number of Rotatable Bonds | 1 | ≤ 3 | Yes |
| Number of Violations | 1 | Generally ≤ 1 | Borderline |
The analysis based on the Rule of Three (Table 3) indicates that this compound is a borderline candidate for a lead-like compound. While it meets the criteria for molecular weight, hydrogen bond donors and acceptors, and the number of rotatable bonds, its predicted LogP value of 3.89 slightly exceeds the recommended maximum of 3. This suggests that while the compound has several favorable lead-like characteristics, its lipophilicity might be higher than ideal for a starting point in a drug discovery program.
Advanced Research Directions and Future Perspectives for 5 Chloro 3 Trifluoromethyl Benzofuran Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 5-Chloro-3-(trifluoromethyl)benzofuran, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
Key research directions include:
Catalytic C-H Functionalization: Direct trifluoromethylation of the benzofuran (B130515) core at the C3 position is a highly sought-after transformation. Research into transition-metal-catalyzed or photoredox-catalyzed C-H trifluoromethylation could provide a more atom-economical and efficient route to the target molecule, avoiding the need for pre-functionalized starting materials. pnas.orgnih.gov
One-Pot and Domino Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel is a powerful strategy for increasing efficiency. A one-pot process for synthesizing 3-trifluoromethyl benzofuranols from substituted salicylaldehydes and trifluoromethyldiazomethane has been reported, offering a streamlined approach. thieme-connect.com Further development of such methodologies for the synthesis of the 5-chloro analogue is a promising avenue.
Green Chemistry Approaches: The use of greener solvents, such as deep eutectic solvents, and the development of catalyst-free or metal-free reaction conditions are critical for sustainable synthesis. nih.govacs.orgresearchgate.net Electrochemical methods also present a green alternative for the synthesis of benzofuran derivatives. researchgate.net Exploring these approaches for the synthesis of this compound will be a key focus. Recent reviews highlight various innovative and catalytic strategies for benzofuran synthesis that align with the principles of green chemistry. nih.govacs.orgbenthamdirect.com
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic C-H Functionalization | Direct introduction of the CF3 group | Atom economy, reduced steps |
| One-Pot/Domino Reactions | Multiple transformations in a single step | Increased efficiency, time-saving |
| Green Chemistry Approaches | Use of sustainable solvents and catalysts | Reduced environmental impact |
Rational Design Strategies for Enhanced Structural Characteristics and Specificity
The trifluoromethyl group is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.comwechemglobal.com Rational design strategies for derivatives of this compound will leverage these properties to develop compounds with enhanced biological activity and target specificity.
Future design strategies will likely involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzofuran scaffold will help in elucidating the structural requirements for a desired biological activity. nih.govmdpi.comnih.gov Understanding the impact of the chloro and trifluoromethyl substituents is crucial for designing more potent and selective compounds. nih.gov
Bioisosteric Replacements: The trifluoromethyl group can act as a bioisostere for other chemical groups, and its strategic placement can lead to improved pharmacokinetic profiles. mdpi.com Exploring other substitutions on the benzofuran ring while retaining the key 5-chloro and 3-trifluoromethyl motifs could lead to new therapeutic agents.
Hybrid Molecule Design: Combining the this compound scaffold with other pharmacologically active moieties can lead to hybrid molecules with dual or synergistic activities. This approach has been successful for other benzofuran derivatives in targeting various diseases, including cancer. nih.govnih.gov
Development of Innovative Computational Models and Integrated Methodologies
Computational chemistry plays a vital role in modern drug discovery and materials science. For this compound, in silico methods can accelerate the design and development process.
Future directions in this area include:
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound derivatives with biological targets, such as enzymes and receptors. nih.govresearchgate.net This information is invaluable for guiding the rational design of more potent inhibitors.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can aid in predicting its behavior in different chemical environments.
Integrated 'In Silico-In Vitro' Approaches: Combining computational screening with experimental validation can significantly streamline the discovery pipeline. High-throughput virtual screening of compound libraries based on the this compound scaffold, followed by in vitro testing of the most promising candidates, is a powerful strategy. researchgate.net
Interdisciplinary Research Applications in Chemical Biology and Materials Science
The unique properties of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry.
Promising interdisciplinary applications include:
Chemical Biology: Benzofuran derivatives can be developed as fluorescent probes for biological imaging. nih.gov The introduction of the trifluoromethyl group can modulate the photophysical properties of the benzofuran core, potentially leading to probes with improved brightness and photostability.
Materials Science: The trifluoromethyl group is known to impart unique properties to materials. advanceseng.comchemicalbook.com Benzofuran derivatives have been explored for their use in organic light-emitting diodes (OLEDs) due to their thermal stability and blue-light emitting properties. nih.govacs.org The electron-withdrawing nature of the trifluoromethyl group could be harnessed to tune the electronic properties of benzofuran-based materials for applications in organic electronics.
| Field | Potential Application | Rationale |
| Chemical Biology | Fluorescent Probes | Modulation of photophysical properties by the CF3 group |
| Materials Science | Organic Electronics (OLEDs) | Enhanced thermal stability and tunable electronic properties |
Q & A
Q. What are the standard synthetic routes for 5-Chloro-3-(trifluoromethyl)benzofuran, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and sulfonylation steps. For example, 5-chloro-3-(aryl)sulfonyl derivatives are synthesized by oxidizing sulfanyl precursors with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at low temperatures (273 K), followed by purification via column chromatography (hexane/ethyl acetate, 4:1 v/v) . Grignard reagents, such as isopropylmagnesium chloride, may also be employed to introduce trifluoromethyl groups, with yields optimized by controlling reaction temperature (-50°C) and solvent (tetrahydrofuran) . Key parameters include stoichiometric ratios, solvent polarity, and purification methods to minimize byproducts.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction is the gold standard. Data collection is performed using diffractometers, and structures are refined via programs like SHELXL-97 or SHELXL-2018 , which apply riding models for hydrogen atoms and optimize geometry (e.g., AFIX commands for methyl groups) . Planarity of the benzofuran ring and dihedral angles between substituents (e.g., 80.96° between benzofuran and aryl rings) are critical metrics . Visualization tools like ORTEP-3 generate molecular diagrams .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : H and C NMR identify substituent positions and confirm purity.
- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 338.77 g/mol for derivatives) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the solid-state packing of this compound derivatives?
Crystal packing is governed by:
- π-π interactions : Centroid distances (3.661–3.771 Å) between benzofuran and aryl rings stabilize stacking along crystallographic axes .
- C–H⋯O hydrogen bonds : Inversion-related dimers form via interactions between sulfonyl oxygen and aryl hydrogen atoms (e.g., C8–H8⋯O2, 2.52 Å) .
- Slippage parameters : Quantify deviations from ideal stacking (e.g., 0.887–1.266 Å), which affect material properties like solubility .
Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) between studies be resolved?
Contradictions may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF) alter bond lengths (e.g., C–Cl: 1.734–1.742 Å) .
- Refinement protocols : Differences in riding models (e.g., U(H) = 1.2–1.5U(C)) impact geometry .
- Thermal motion : Anisotropic displacement parameters (ADPs) must be analyzed to distinguish static disorder from dynamic effects .
Q. What pharmacological activities are associated with benzofuran derivatives, and how can structure-activity relationships (SAR) guide optimization?
Benzofuran derivatives exhibit:
- Antimicrobial activity : Correlated with sulfonyl and halogen substituents, which enhance membrane penetration .
- Antitumor potential : Methyl or fluorophenyl groups at the 3-position improve cytotoxicity via hydrophobic interactions with target proteins .
SAR studies should focus on modifying substituent electronegativity and steric bulk to optimize binding affinity (e.g., IC values) while minimizing toxicity .
Q. What computational methods are recommended for modeling the electronic properties of this compound?
- DFT calculations : Predict HOMO/LUMO energies to assess redox behavior (e.g., B3LYP/6-31G(d) basis set).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
- QSPR models : Relate substituent descriptors (e.g., Hammett σ constants) to activity .
Methodological Notes
- Data Reproducibility : Report detailed crystallographic parameters (e.g., R-factors, CCDC deposition numbers) .
- Contradiction Resolution : Cross-validate spectroscopic and crystallographic data with multiple techniques (e.g., PXRD for phase purity) .
- Ethical Compliance : Adhere to safety protocols for handling halogenated compounds (e.g., fume hoods, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
